molecular formula C21H22N4O3S B4631992 N-(4-acetylphenyl)-2-{[5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-acetylphenyl)-2-{[5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B4631992
M. Wt: 410.5 g/mol
InChI Key: IPFQPWXVBNELLM-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-{[5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes an acetylphenyl group, an ethoxyphenyl group, and a triazole ring

Scientific Research Applications

N-(4-acetylphenyl)-2-{[5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its triazole moiety.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-{[5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound under acidic or basic conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the triazole intermediate.

    Acetylation of the Phenyl Group: The acetyl group is added to the phenyl ring through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Final Compound: The final step involves the coupling of the acetylphenyl and ethoxyphenyl-triazole intermediates through a sulfanyl linkage, typically using thiourea and an appropriate oxidizing agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-{[5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the acetyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring, with reagents like alkyl halides or aryl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and low temperatures.

    Substitution: Alkyl halides, aryl halides, dimethylformamide (DMF), and moderate temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or arylated triazole derivatives.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-{[5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes involved in cell wall synthesis in microbes, leading to antimicrobial effects.

    Pathways Involved: It may inhibit key signaling pathways involved in inflammation and cancer cell proliferation, such as the NF-κB and MAPK pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-acetylphenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • **N-(4-acetylphenyl)-2-{[5-(2-propoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness

N-(4-acetylphenyl)-2-{[5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to the presence of the ethoxyphenyl group, which imparts specific steric and electronic properties that influence its reactivity and biological activity. This makes it distinct from similar compounds with different substituents on the phenyl ring.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[[5-(2-ethoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-4-28-18-8-6-5-7-17(18)20-23-24-21(25(20)3)29-13-19(27)22-16-11-9-15(10-12-16)14(2)26/h5-12H,4,13H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFQPWXVBNELLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NN=C(N2C)SCC(=O)NC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-acetylphenyl)-2-{[5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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N-(4-acetylphenyl)-2-{[5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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N-(4-acetylphenyl)-2-{[5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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N-(4-acetylphenyl)-2-{[5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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N-(4-acetylphenyl)-2-{[5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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N-(4-acetylphenyl)-2-{[5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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